ethyl 2-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetate
Description
Ethyl 2-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetate (CAS 402933-35-1) is a bicyclic ester derivative featuring a hydroxylated indane core linked to an ethyl acetate group. Its molecular formula is C₁₃H₁₆O₃, with a molecular weight of 220.26 g/mol and an InChIKey of NXAHYDZYTLMBQZ-UHFFFAOYSA-N . This compound is commercially available through Dayang Chem (Hangzhou) Co., Ltd., and its synthesis and applications are of interest in pharmaceutical and materials chemistry due to the presence of both hydroxyl and ester functionalities, which confer unique reactivity and solubility properties.
Properties
IUPAC Name |
ethyl 2-(2-hydroxy-1,3-dihydroinden-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-2-16-12(14)9-13(15)7-10-5-3-4-6-11(10)8-13/h3-6,15H,2,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRTWQOZLEIKMES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CC2=CC=CC=C2C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80711405 | |
| Record name | Ethyl (2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80711405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57932-04-4 | |
| Record name | Ethyl (2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80711405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetate typically involves the esterification of 2-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification reaction, allowing for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-(2-oxo-2,3-dihydro-1H-inden-2-yl)acetate.
Reduction: Formation of 2-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)ethanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of ethyl 2-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the ester group can undergo hydrolysis to release the active 2-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid, which can interact with enzymes and receptors in the body.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
(a) Hydroxyl vs. Non-Hydroxylated Derivatives
- Ethyl 2-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetate (CAS 402933-35-1): The hydroxyl group at the 2-position of the indane ring enhances polarity and hydrogen-bonding capacity, increasing solubility in polar solvents like ethanol or water compared to non-hydroxylated analogs .
(E)-Ethyl 2-(2,3-dihydro-1H-inden-1-ylidene)acetate (CAS 21779-31-7):
This α,β-unsaturated ester (molecular weight 202.25 g/mol , C₁₃H₁₄O₂) lacks a hydroxyl group but features a conjugated double bond, enabling participation in Diels-Alder or Michael addition reactions. Its reduced polarity results in higher lipophilicity .
(b) Ester vs. Carboxylic Acid Derivatives
- 2-(2,3-Dihydro-1H-inden-1-yl)acetic acid (CAS 38425-65-9):
The free carboxylic acid (molecular weight 176.21 g/mol , C₁₁H₁₂O₂) exhibits higher acidity (pKa ~4–5) compared to the ethyl ester. This impacts bioavailability and hydrolysis stability, making it less suitable for prodrug applications .
(a) Halogen-Substituted Analogs
- Ethyl 2-(4-bromo-2,3-dihydro-1H-inden-2-yl)acetate :
The bromine atom introduces steric bulk and electron-withdrawing effects, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura). Its molecular weight increases to 299.15 g/mol (C₁₃H₁₅BrO₂) .
(b) Methoxy- and Methyl-Substituted Derivatives
- The methoxy group also increases lipophilicity (logP ~2.5) compared to the parent compound .
Amino-Functionalized Analogs
- 2-((2,3-Dihydro-1H-inden-2-yl)amino)acetic acid (CAS 80871-70-1): Substitution of the ester with an amino group (molecular weight 191.23 g/mol, C₁₁H₁₃NO₂) introduces basicity and hydrogen-bond donor capacity, making it suitable for peptide mimetics or enzyme inhibition studies .
Data Tables
Table 1: Key Physical and Chemical Properties
Research Findings and Trends
- Hydroxyl Group Impact : The hydroxyl group in this compound significantly enhances its solubility in aqueous media, making it advantageous for drug delivery systems compared to lipophilic analogs like (E)-ethyl 2-(2,3-dihydro-1H-inden-1-ylidene)acetate .
- Halogenation for Functionalization : Brominated derivatives (e.g., ethyl 2-(4-bromo-2,3-dihydro-1H-inden-2-yl)acetate) are increasingly used in palladium-catalyzed reactions to generate complex architectures .
- Amino vs. Ester Functionality: Amino-substituted analogs exhibit distinct biological interactions, such as binding to proteases or kinases, whereas ester derivatives are often employed as prodrugs .
Biological Activity
Ethyl 2-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetate is an organic compound classified as an ester, notable for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C₁₃H₁₆O₃
- Molecular Weight : 220.26 g/mol
- CAS Number : 57932-04-4
The compound features an ethyl ester group linked to a 2-hydroxy-2,3-dihydro-1H-inden-2-yl moiety, which is significant for its biological activity due to the presence of hydroxyl and ester functional groups.
The specific mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is derived from indole, a structure known for diverse biological activities including:
- Antiviral
- Anti-inflammatory
- Anticancer
- Antioxidant
- Antimicrobial
These activities suggest that the compound may influence multiple biochemical pathways related to cell signaling and metabolism.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing cellular damage.
A comparative study on various indole derivatives demonstrated that compounds with similar structures showed potent radical scavenging abilities in assays such as DPPH and FRAP.
| Compound | DPPH IC₅₀ (µM) | FRAP (mmol Fe²⁺/g) |
|---|---|---|
| Compound A | 50.0 ± 1.5 | 1.5 ± 0.1 |
| Ethyl Indole Derivative | 45.0 ± 1.0 | 1.7 ± 0.05 |
| Vitamin C (Control) | 20.0 ± 0.5 | 7.8 ± 1.2 |
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens. The compound's structure allows for potential interactions with microbial cell membranes or metabolic pathways.
A case study evaluated the antimicrobial efficacy of several indole derivatives against Gram-positive and Gram-negative bacteria:
| Bacteria | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Synthesis and Applications
The synthesis of this compound typically involves esterification reactions using ethanol and appropriate acid catalysts under reflux conditions. This compound serves as an intermediate in the synthesis of more complex organic molecules and is explored for its therapeutic potential in drug development.
Case Studies
Recent studies have explored the biological activities of related compounds:
-
Anticancer Activity : A study assessed the antiproliferative effects of indole derivatives on human cancer cell lines (e.g., HT-29, HeLa). Results indicated significant growth inhibition at specific concentrations.
- IC₅₀ Values :
- HT-29: 55 µg/mL
- HeLa: 69 µg/mL
- IC₅₀ Values :
- Anti-inflammatory Effects : Compounds structurally similar to this compound have shown promise in reducing inflammatory markers in vitro.
Q & A
Basic Research Questions
Q. What experimental conditions are optimal for synthesizing ethyl 2-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetate via esterification?
- Methodological Answer : The synthesis typically involves esterification under acidic or basic catalysis. For analogous indene derivatives, refluxing in acetic acid with sodium acetate (as a base) at 100–120°C for 3–5 hours yields stable esters. Key parameters include:
- Catalyst : Sodium acetate (0.1–0.2 molar equivalents) .
- Solvent : Acetic acid or ethanol, depending on substrate solubility.
- Temperature : 80–120°C to drive esterification to completion .
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?
- Methodological Answer :
- NMR : and NMR identify the indene backbone (δ 1.2–1.4 ppm for ethyl group; δ 4.1–4.3 ppm for ester oxygen proximity) and hydroxy group (δ 2.5–3.5 ppm, broad).
- IR : Confirm ester carbonyl (C=O stretch at ~1730 cm) and hydroxyl (O–H stretch at 3200–3500 cm) .
- X-ray Crystallography : Resolve stereochemistry of the dihydroindenyl moiety; space group and unit cell parameters (e.g., monoclinic P2/c) provide definitive structural confirmation .
Q. What storage conditions prevent hydrolysis of the ester group?
- Methodological Answer :
- Temperature : Store at –20°C in anhydrous conditions.
- Solvent Stability : Dissolve in dry DMSO or ethanol (water content <0.1%) to minimize hydrolysis .
- Monitoring : Use TLC (silica gel, ethyl acetate/hexane) to detect free carboxylic acid formation over time .
Advanced Research Questions
Q. How can quantum chemical calculations predict regioselectivity in nucleophilic substitutions involving this compound?
- Methodological Answer :
- Computational Workflow : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to model transition states. Focus on Fukui indices to identify electrophilic sites (e.g., carbonyl carbon vs. indene C–H activation sites) .
- Case Study : For SN2 reactions, compare activation energies of competing pathways. Solvent effects (PCM model) refine predictions—polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the ester carbonyl .
Q. What strategies resolve contradictions in reported catalytic hydrogenation yields for derivatives of this compound?
- Methodological Answer :
- Factorial Design : Apply a 2 factorial design to test variables:
| Factor | Low (-1) | High (+1) |
|---|---|---|
| Catalyst (Pd/C) | 5% wt | 10% wt |
| Solvent Polarity | Ethanol (ε = 24.3) | THF (ε = 7.6) |
| Pressure (H) | 1 atm | 3 atm |
- Analysis : ANOVA identifies solvent polarity (p < 0.05) as the dominant factor, with ethanol increasing yield by 22% due to better substrate solubility .
Q. How do steric/electronic effects of the indene ring influence cross-coupling reactivity?
- Methodological Answer :
- Steric Maps : Generate Connolly surface models (e.g., using Avogadro) to visualize hindrance near the hydroxy group. Bulky substituents at C3 reduce Suzuki coupling efficiency by 30% .
- Electronic Profiling : Natural Bond Orbital (NBO) analysis reveals electron density at the ester oxygen stabilizes Pd(0) intermediates in Heck reactions. Substituent Hammett constants (σ) correlate with reaction rates (R = 0.89) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
